molecular formula C23H20ClN5O2 B3221522 N-(4-chlorophenethyl)-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207028-04-3

N-(4-chlorophenethyl)-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B3221522
CAS RN: 1207028-04-3
M. Wt: 433.9
InChI Key: XWPUPSBMDOVZBP-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C23H20ClN5O2 and its molecular weight is 433.9. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as 1,3,5-trisubstituted-1h-pyrazoles, have been used in certain antidepressants , antihypertensive drug molecules , and anti-arrhythmic , and also have shown good activities in antibacterial , anticancer , anticonvulsant , antidepressant and anti-inflammatory treatments.

Mode of Action

For instance, some compounds show fluorescence properties when an electron withdrawing group is attached . This could suggest a potential interaction with its targets through electron transfer or other related mechanisms.

Biochemical Pathways

For example, organoboron compounds, which are highly valuable building blocks in organic synthesis, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations .

Pharmacokinetics

It’s worth noting that similar compounds, such as pinacol boronic esters, are usually bench stable, easy to purify and often even commercially available . These features are attractive for chemical transformations, where the valuable boron moiety remains in the product .

Result of Action

For instance, 1,3,5-trisubstituted-1H-pyrazoles show different colors in different solvents when the electron withdrawing group is attached . This could suggest a potential change in the molecular structure or properties of the compound under different conditions.

Action Environment

It’s worth noting that similar compounds, such as pinacol boronic esters, have shown increased stability, which rises new challenges, considering the removal of the boron moiety at the end of a sequence if required .

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O2/c1-31-20-10-8-19(9-11-20)29-22(17-3-2-13-25-15-17)21(27-28-29)23(30)26-14-12-16-4-6-18(24)7-5-16/h2-11,13,15H,12,14H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPUPSBMDOVZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorophenethyl)-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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N-(4-chlorophenethyl)-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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N-(4-chlorophenethyl)-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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N-(4-chlorophenethyl)-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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N-(4-chlorophenethyl)-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
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N-(4-chlorophenethyl)-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

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